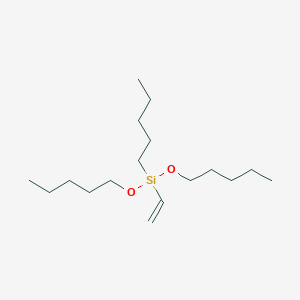
Ethenyl(pentyl)bis(pentyloxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl(pentyl)bis(pentyloxy)silane is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. Organosilanes, such as this compound, are versatile intermediates and products in material chemistry, pharmaceutical chemistry, and synthetic chemistry due to their unique physical, chemical, and physiological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl(pentyl)bis(pentyloxy)silane typically involves the reaction of pentyl alcohol with a silicon-containing precursor under controlled conditions. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond reacts with an alkene in the presence of a catalyst, such as platinum or palladium . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using specialized reactors and continuous flow systems. These methods ensure high yields and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of the industrial process .
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl(pentyl)bis(pentyloxy)silane undergoes various chemical reactions, including:
Oxidation: The silicon-carbon bonds can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert silanols back to silanes.
Substitution: Nucleophilic substitution reactions can replace the pentyl groups with other organic groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted organosilanes. These products have diverse applications in materials science, pharmaceuticals, and synthetic chemistry .
Aplicaciones Científicas De Investigación
Ethenyl(pentyl)bis(pentyloxy)silane has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials, such as polymers and nanocomposites.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of Ethenyl(pentyl)bis(pentyloxy)silane involves the formation of strong silicon-oxygen and silicon-carbon bonds. These bonds contribute to the compound’s stability and reactivity. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces, leading to the formation of covalent bonds and enhanced adhesion .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ethenyl(pentyl)bis(pentyloxy)silane include:
- Trimethoxyvinylsilane
- Triethoxyvinylsilane
- Methacryloxypropyltrimethoxysilane
Uniqueness
This compound is unique due to its specific combination of ethenyl and pentyl groups, which provide distinct reactivity and bonding properties. This uniqueness makes it particularly valuable in applications requiring strong adhesion and stability .
Propiedades
Número CAS |
62883-98-1 |
|---|---|
Fórmula molecular |
C17H36O2Si |
Peso molecular |
300.6 g/mol |
Nombre IUPAC |
ethenyl-dipentoxy-pentylsilane |
InChI |
InChI=1S/C17H36O2Si/c1-5-9-12-15-18-20(8-4,17-14-11-7-3)19-16-13-10-6-2/h8H,4-7,9-17H2,1-3H3 |
Clave InChI |
YFDAAIVYISGPEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCO[Si](CCCCC)(C=C)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



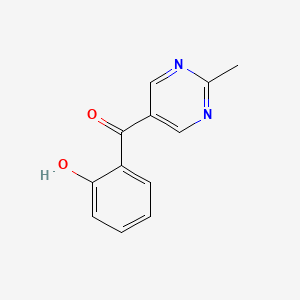

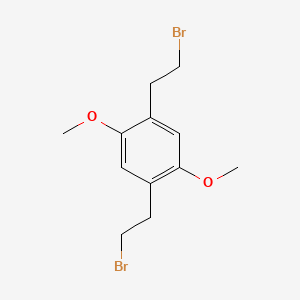

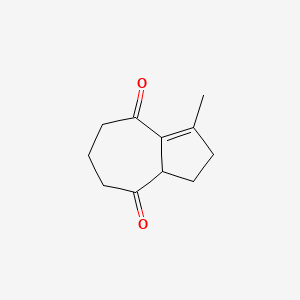

![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
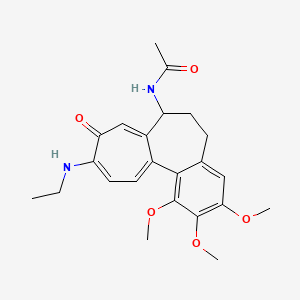
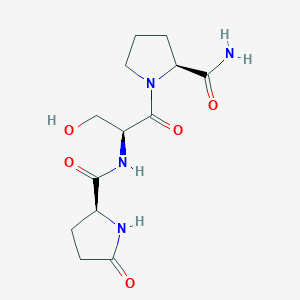
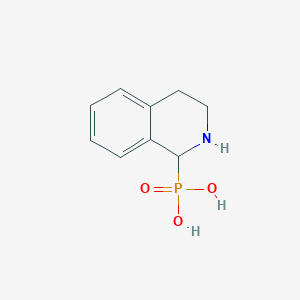
![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)

![2,2'-{Sulfanediylbis[(2,5-dibromo-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14507653.png)
